![molecular formula C44H72S2Sn2 B13135855 (5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure with two trimethylstannyl groups attached to a benzothiolo-benzothiol core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiolo-Benzothiol Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiolo-benzothiol core.
Introduction of Dodecyl Groups: The dodecyl groups are introduced through alkylation reactions using dodecyl halides in the presence of a base.
Attachment of Trimethylstannyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Various halides or nucleophiles; reactions are often conducted in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is used as a precursor for the synthesis of other organotin compounds. It also serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study the interactions between organotin compounds and proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Organotin compounds have shown promise as anticancer agents, and this particular compound may exhibit similar activity.
Industry
Industrially, (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is used in the production of advanced materials, including coatings and polymers. Its unique structure imparts desirable properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound may disrupt cellular processes by interacting with nucleic acids or membrane components.
Propiedades
Fórmula molecular |
C44H72S2Sn2 |
|---|---|
Peso molecular |
902.6 g/mol |
Nombre IUPAC |
(5,10-didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane |
InChI |
InChI=1S/C38H54S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-31-29-35-36(37-33(31)25-27-39-37)30-32(34-26-28-40-38(34)35)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h25-26,29-30H,3-24H2,1-2H3;6*1H3;; |
Clave InChI |
GUWOTUUVCKMEHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


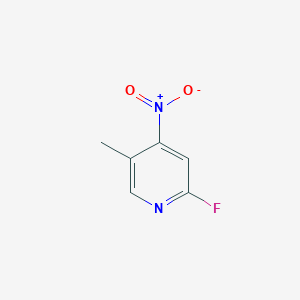
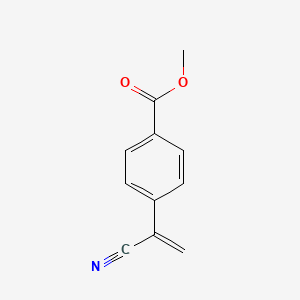

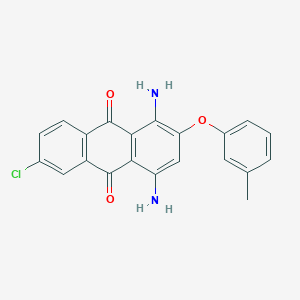
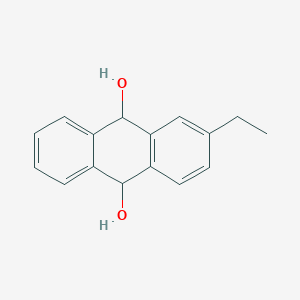
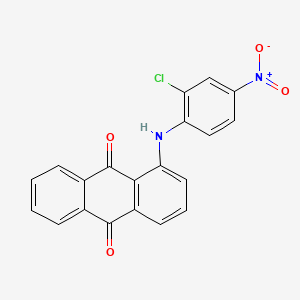
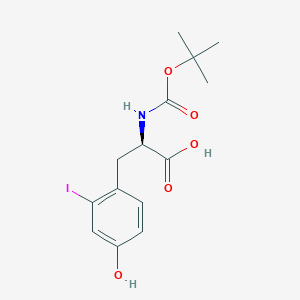
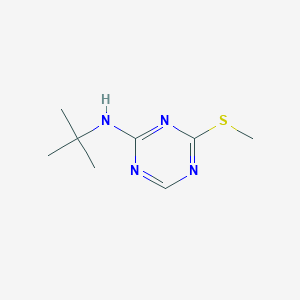

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
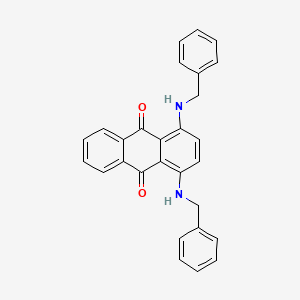

![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)

